N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-19-11-20(2)14-23(13-19)29(34)30-9-10-32-17-27(25-7-5-6-8-26(25)32)35-18-28(33)31-24-15-21(3)12-22(4)16-24/h5-8,11-17H,9-10,18H2,1-4H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRMZXHSNSSLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide typically involves multiple steps. One common route includes the alkylation of aniline with methanol in the presence of an acid catalyst to produce dimethylaniline .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation and electrophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and dimethylaniline moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogues with overlapping structural motifs or functional groups.
Key Observations :
Structural Diversity: The target compound’s indole core distinguishes it from benzimidazole (3ae/3af) and pyrazole (13) derivatives. Sulfanyl linkages are shared with 8g and 3ae/3af, but the latter feature sulfonyl/sulfinyl groups, which may alter electronic properties and binding kinetics .
Synthetic Efficiency: Compound 13 achieves a higher yield (87%) compared to 3ae/3af (73%), possibly due to optimized reaction conditions for pyrazole-sulfonamide formation .
Spectroscopic Trends :
- IR data for compound 13 confirms NH and SO₂ stretching (3386 cm⁻¹, 1384 cm⁻¹), critical for validating sulfonamide synthesis . The absence of spectral data for the target compound limits direct comparison.
Biological Activity
The compound N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide, hereafter referred to as Compound X, is a complex organic molecule with potential biological activities. This article reviews the biological activity of Compound X, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound X has a molecular formula of and a molecular weight of approximately 432.56 g/mol. The structure features a benzamide core with various substituents that contribute to its biological properties. The presence of the indole moiety and the sulfanyl group is particularly noteworthy, as these functional groups are often associated with significant pharmacological activity.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to Compound X exhibit promising antitumor activity. For instance, research on various benzamide derivatives has shown their effectiveness against different cancer cell lines.
Case Study: Antitumor Efficacy in Cell Lines
A study evaluated the antitumor effects of several benzamide derivatives, including compounds similar to Compound X, on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated:
- IC50 Values :
- A549:
- HCC827:
- NCI-H358:
These values indicate that the compounds exhibited significant cytotoxicity against these cancer cell lines, particularly in two-dimensional (2D) assays compared to three-dimensional (3D) models .
The mechanism by which Compound X exerts its antitumor effects may involve several pathways:
- DNA Interaction : Compounds with similar structures have been shown to bind within the minor groove of DNA, which can inhibit replication and transcription processes.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, promoting programmed cell death.
Antimicrobial Activity
In addition to its antitumor properties, Compound X may possess antimicrobial activity against various pathogens. Preliminary data suggest that related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
A comparative study assessed the antimicrobial efficacy of benzamide derivatives against Escherichia coli and Staphylococcus aureus. The findings indicated:
- Zone of Inhibition : Compounds exhibited varying degrees of inhibition zones, suggesting potential as antimicrobial agents.
- Minimum Inhibitory Concentration (MIC) : Further testing revealed MIC values that indicate effective concentrations for inhibiting bacterial growth.
Summary of Biological Activities
| Activity Type | Cell Line / Pathogen | IC50 / MIC Value |
|---|---|---|
| Antitumor | A549 | |
| HCC827 | ||
| NCI-H358 | ||
| Antimicrobial | E. coli | Varies (see study) |
| S. aureus | Varies (see study) |
Q & A
Q. What are the critical steps for synthesizing N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide with high purity?
Methodological Answer: The synthesis involves:
- Stepwise functionalization : Sequential introduction of sulfanyl, carbamoyl, and indole groups under controlled reaction conditions (e.g., pH 6–8, 60–80°C) to minimize side reactions .
- Intermediate purification : Column chromatography or recrystallization after each step to remove unreacted precursors and byproducts .
- Final characterization : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) .
Q. Key Synthesis Parameters
| Step | Key Parameters | Purification Method | Yield Optimization |
|---|---|---|---|
| Sulfanyl Introduction | pH 7.0, 70°C, anhydrous DMF | Column chromatography (silica gel) | Avoid excess thiolating agent |
| Carbamoyl Coupling | Room temperature, triethylamine as base | Recrystallization (ethanol/water) | Use fresh carbamoyl chloride |
| Indole Functionalization | 80°C, nitrogen atmosphere | HPLC (C18 column) | Monitor reaction progress via TLC |
Q. How can researchers validate the structural identity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify indole protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.2–2.5 ppm) .
- IR Spectroscopy : Confirm carbamoyl C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) to match molecular ion peaks with the theoretical molecular weight .
- X-ray Crystallography (if crystalline): Resolve 3D structure to validate stereochemistry and substituent positioning .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Replication : Conduct triplicate experiments under standardized conditions (e.g., fixed cell passage number, serum-free media) .
- Orthogonal Validation : Use complementary assays (e.g., fluorescence polarization for binding affinity vs. cell viability assays) to confirm activity .
- Impurity Analysis : Employ HPLC-MS to detect trace contaminants (e.g., <0.1% unreacted intermediates) that may interfere with results .
Case Example :
A study observed IC₅₀ values ranging from 1–10 µM in kinase inhibition assays. Replicating the assay with purified compound (HPLC >99%) reduced variability to 1–2 µM, implicating impurities as a confounding factor .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Glide XP Docking : Incorporate hydrophobic enclosure scoring and hydrogen-bond networks to model interactions (e.g., indole stacking with aromatic residues) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and entropy contributions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
Q. Scoring Function Components (Glide XP)
| Component | Role | Example in Compound |
|---|---|---|
| Hydrophobic Enclosure | Penalizes exposed lipophilic groups | Indole and dimethylphenyl groups enclosed by protein residues |
| Neutral H-bonds | Rewards H-bonds in hydrophobic pockets | Carbamoyl NH with backbone carbonyl |
| Water Desolvation | Accounts for displaced water molecules | Sulfanyl group displacing solvent near active site |
Q. How can environmental stability and degradation pathways be assessed for this compound?
Methodological Answer:
- Abiotic Studies : Expose to UV light (λ = 254 nm) and varying pH (2–12) to simulate hydrolysis/photolysis. Monitor degradation via LC-MS .
- Biotic Studies : Incubate with soil microbiota (e.g., Pseudomonas spp.) and analyze metabolites (e.g., sulfoxide derivatives) .
- QSPR Modeling : Use Quantitative Structure-Property Relationship models to predict half-life in water (e.g., logP <3 suggests moderate persistence) .
Q. Degradation Pathway Example
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| pH 10 | N-{2-[3-mercapto-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide | Carbamoyl hydrolysis |
| UV Exposure | Sulfoxide derivative | Sulfanyl oxidation |
Q. What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use cyclodextrin (e.g., HP-β-CD) or DMSO/PEG-400 mixtures to enhance aqueous solubility .
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt (improves solubility by >10-fold) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release and improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
